1-(3,5-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine
Overview
Description
1-(3,5-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine is a synthetic organic compound that belongs to the class of piperazines Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine typically involves the acylation of piperazine with 3,5-dinitrobenzoyl chloride and 4-nitrophenyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the process. Purification methods such as recrystallization or chromatography would be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and piperazine derivative.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide
Hydrolysis: Hydrochloric acid, sodium hydroxide, water
Major Products Formed
Reduction: 1-(3,5-diaminobenzoyl)-4-(4-aminophenyl)piperazine
Substitution: Various substituted piperazine derivatives depending on the nucleophile used
Hydrolysis: 3,5-dinitrobenzoic acid and 4-nitrophenylpiperazine
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe to study the interactions of piperazine derivatives with biological targets.
Medicine: Potential use in the development of new therapeutic agents, particularly those targeting the central nervous system.
Industry: Possible applications in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3,5-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine would depend on its specific application. In medicinal chemistry, piperazine derivatives often interact with neurotransmitter receptors or enzymes, modulating their activity. The nitro groups may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-dinitrobenzoyl)piperazine: Lacks the 4-nitrophenyl group, potentially altering its reactivity and applications.
4-(4-nitrophenyl)piperazine: Lacks the 3,5-dinitrobenzoyl group, which may affect its pharmacological properties.
1-benzoyl-4-phenylpiperazine: A simpler analog without nitro groups, used in various pharmacological studies.
Uniqueness
1-(3,5-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine is unique due to the presence of both 3,5-dinitrobenzoyl and 4-nitrophenyl groups, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
(3,5-dinitrophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O7/c23-17(12-9-15(21(26)27)11-16(10-12)22(28)29)19-7-5-18(6-8-19)13-1-3-14(4-2-13)20(24)25/h1-4,9-11H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYPLOWULZMVOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.